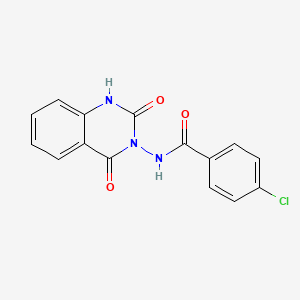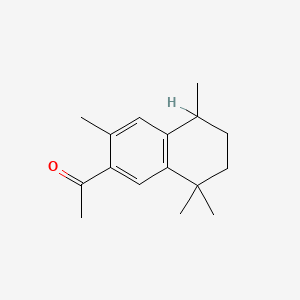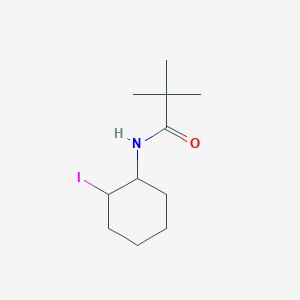
n-(2-Iodocyclohexyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of an iodinated cyclohexyl ring and a dimethylpropanamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide typically involves the iodination of a cyclohexyl precursor followed by the introduction of the dimethylpropanamide group. One common method involves the reaction of cyclohexene with iodine in the presence of a suitable catalyst to form 2-iodocyclohexanol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The iodinated cyclohexyl ring can be oxidized to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to remove the iodine atom, yielding cyclohexyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium azide (NaN3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-iodocyclohexanone or 2-iodocyclohexanol.
Reduction: Formation of cyclohexyl-2,2-dimethylpropanamide.
Substitution: Formation of various substituted cyclohexyl derivatives.
科学研究应用
N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The iodinated cyclohexyl ring can interact with enzymes and receptors, modulating their activity. The dimethylpropanamide group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
相似化合物的比较
- N-(2-Bromocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Chlorocyclohexyl)-2,2-dimethylpropanamide
- N-(2-Fluorocyclohexyl)-2,2-dimethylpropanamide
Comparison: N-(2-Iodocyclohexyl)-2,2-dimethylpropanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different chemical and biological properties, making this compound distinct in its applications and effects.
属性
CAS 编号 |
4916-80-7 |
|---|---|
分子式 |
C11H20INO |
分子量 |
309.19 g/mol |
IUPAC 名称 |
N-(2-iodocyclohexyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H20INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14) |
InChI 键 |
SGNUQPHCBJCFJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1CCCCC1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
![Diethyl 2-acetamido-2-[3-(phenylhydrazinylidene)propyl]propanedioate](/img/structure/B14000425.png)
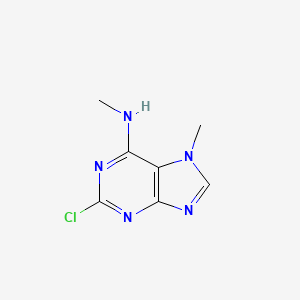
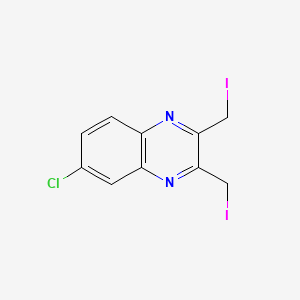

![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
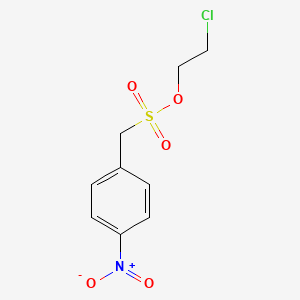
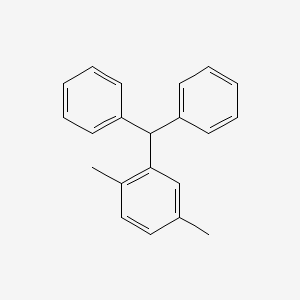
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
